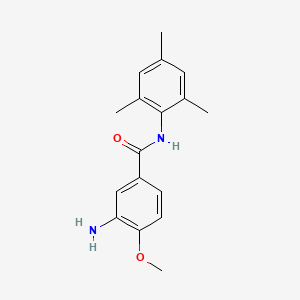![molecular formula C9H12F2O B13006864 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is a chemical compound with the molecular formula C9H14F2O. It is characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring. This compound is primarily used in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde typically involves the reaction of 6,6-difluorospiro[3.3]heptane with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the aldehyde group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid.
Reduction: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include metabolic processes, signal transduction, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
- 6,6-Difluorospiro[3.3]heptan-2-ol
- 6,6-Difluorospiro[3.3]heptan-2-yl}methanol
Uniqueness
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H12F2O |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2-(2,2-difluorospiro[3.3]heptan-6-yl)acetaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h2,7H,1,3-6H2 |
InChI-Schlüssel |
CPXJVMMBTCPYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)(F)F)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
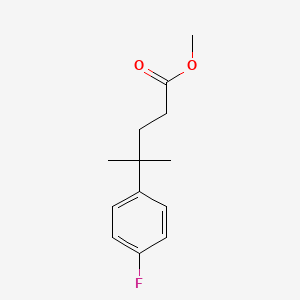
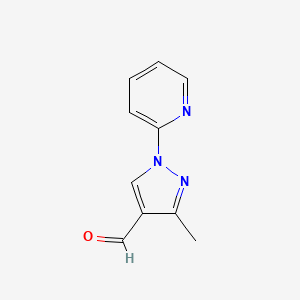
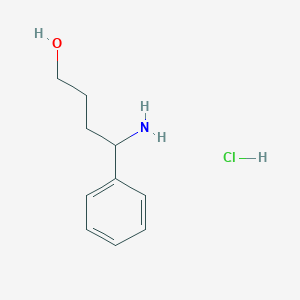
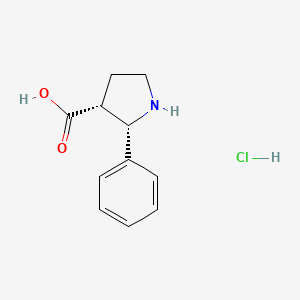
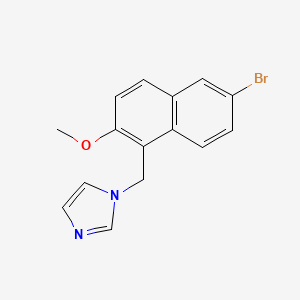
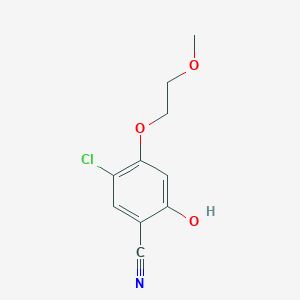
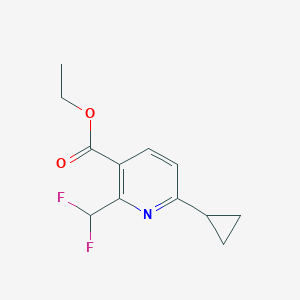
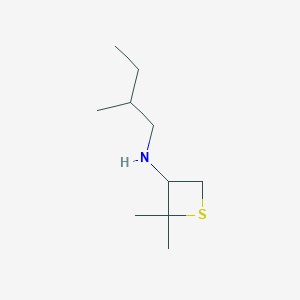

![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
